

# Cesium Hexafluorophosphate: A Comprehensive Technical Guide to its Material Safety

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cesium hexafluorophosphate

Cat. No.: B3040189

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a thorough understanding of the materials they handle is paramount to ensuring laboratory safety and experimental integrity. This in-depth technical guide provides a comprehensive overview of the material safety data for **cesium hexafluorophosphate** ( $\text{CsPF}_6$ ), a compound utilized in various chemical applications. This guide summarizes key quantitative data, outlines detailed experimental protocols for its synthesis and safe handling, and visualizes critical safety and toxicological information.

## Physical and Chemical Properties

**Cesium hexafluorophosphate** is a white crystalline solid. It is recognized for the non-coordinating nature of its hexafluorophosphate anion, which makes it a useful salt in various chemical reactions.<sup>[1]</sup> Key physical and chemical properties are summarized below.

| Property          | Value                                                         | Reference                               |
|-------------------|---------------------------------------------------------------|-----------------------------------------|
| CAS Number        | 16893-41-7                                                    | <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula | CsPF <sub>6</sub>                                             | <a href="#">[2]</a>                     |
| Molecular Weight  | 277.87 g/mol                                                  | <a href="#">[2]</a>                     |
| Appearance        | White crystalline solid                                       | -                                       |
| Melting Point     | >300 °C (decomposes)                                          | <a href="#">[4]</a>                     |
| Solubility        | Highly soluble in polar solvents like water and acetonitrile. | <a href="#">[5]</a>                     |

## Hazard Identification and Classification

**Cesium hexafluorophosphate** is classified as a hazardous substance. The primary hazards are associated with its corrosive nature and potential toxicity.

| Hazard Class                  | GHS Classification                                          | Reference           |
|-------------------------------|-------------------------------------------------------------|---------------------|
| Skin Corrosion/Irritation     | Category 1B: Causes severe skin burns and eye damage.       | <a href="#">[2]</a> |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage.                      | <a href="#">[2]</a> |
| Acute Toxicity (Oral)         | Harmful if swallowed (based on data for related compounds). |                     |

Hazard Statements: H314 - Causes severe skin burns and eye damage.[\[2\]](#)

## Toxicological Data

Specific quantitative toxicological data, such as LD50 values for **cesium hexafluorophosphate**, are not readily available in the reviewed literature. However, data for related cesium salts provide an indication of potential toxicity.

| Compound               | Test Animal  | Route | LD50             | Reference |
|------------------------|--------------|-------|------------------|-----------|
| Cesium Fluoride        | Rat (female) | Oral  | 500 mg/kg        | [6]       |
| Cesium Carbonate       | Rat          | Oral  | 2333 mg/kg       | [7]       |
| Cesium Salts (general) | -            | Oral  | 500 - 2600 mg/kg | -         |

## Experimental Protocols

### Synthesis of Cesium Hexafluorophosphate

A common method for the synthesis of **cesium hexafluorophosphate** involves the reaction of a cesium salt with hexafluorophosphoric acid.[5]

#### Materials:

- Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ )
- Hexafluorophosphoric acid ( $\text{HPF}_6$ ) solution (typically ~60% in  $\text{H}_2\text{O}$ )
- Deionized water
- Ice bath
- Magnetic stirrer and stir bar
- Reaction flask
- Buchner funnel and filter paper

#### Procedure:

- In a well-ventilated fume hood, dissolve a stoichiometric amount of cesium carbonate in a minimal amount of deionized water in a reaction flask equipped with a magnetic stir bar.
- Place the reaction flask in an ice bath to control the reaction temperature.

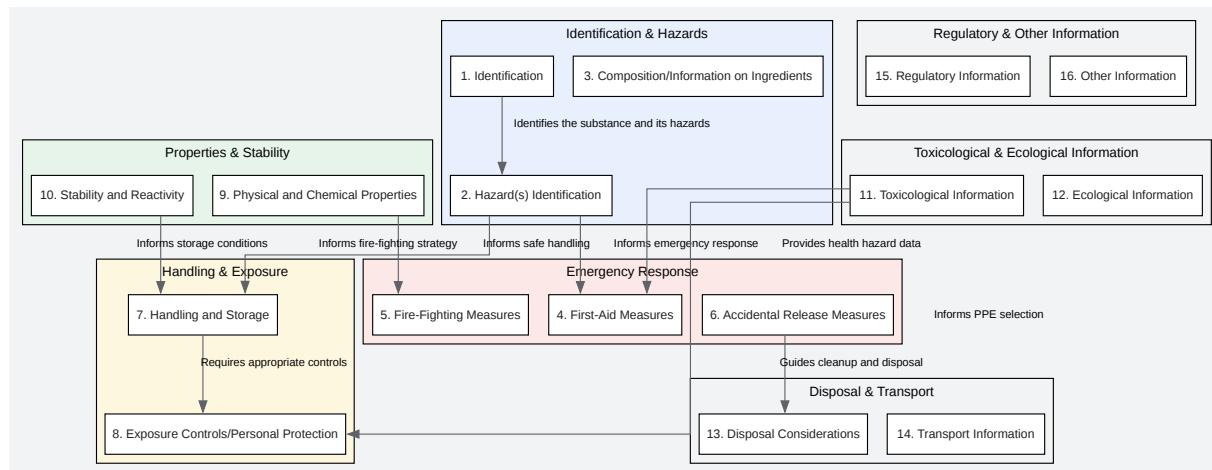
- Slowly, and with continuous stirring, add a stoichiometric equivalent of hexafluorophosphoric acid solution dropwise to the cesium carbonate solution. Caution: The reaction is exothermic and will release carbon dioxide gas.
- After the addition is complete, continue stirring the solution in the ice bath for approximately 1-2 hours to ensure the reaction goes to completion.
- The product, **cesium hexafluorophosphate**, will precipitate out of the solution as it has limited solubility under these conditions.
- Collect the white crystalline precipitate by vacuum filtration using a Buchner funnel.
- Wash the collected solid with small portions of cold deionized water to remove any unreacted starting materials or byproducts.
- Dry the purified **cesium hexafluorophosphate** in a vacuum oven at a low temperature to remove residual water.

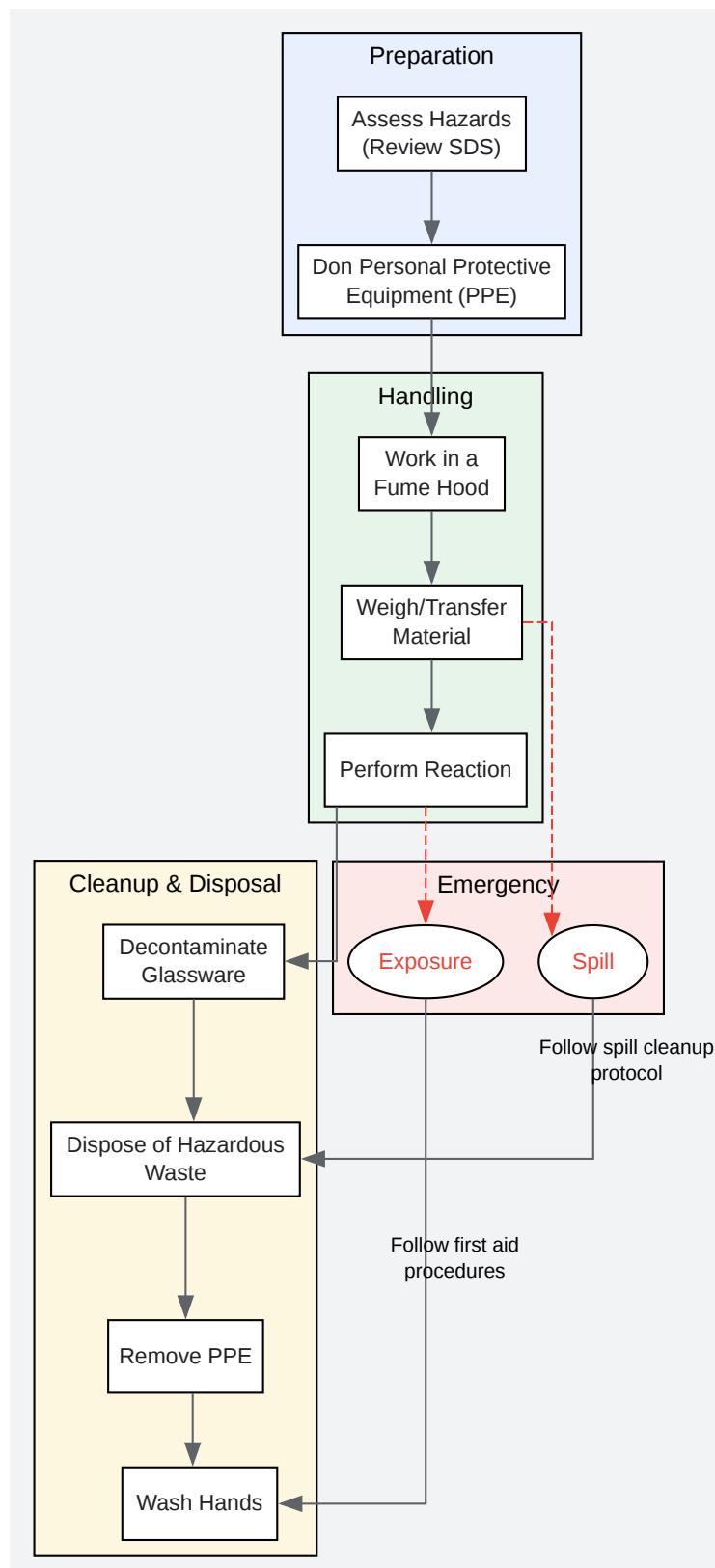
## Safe Handling Protocol

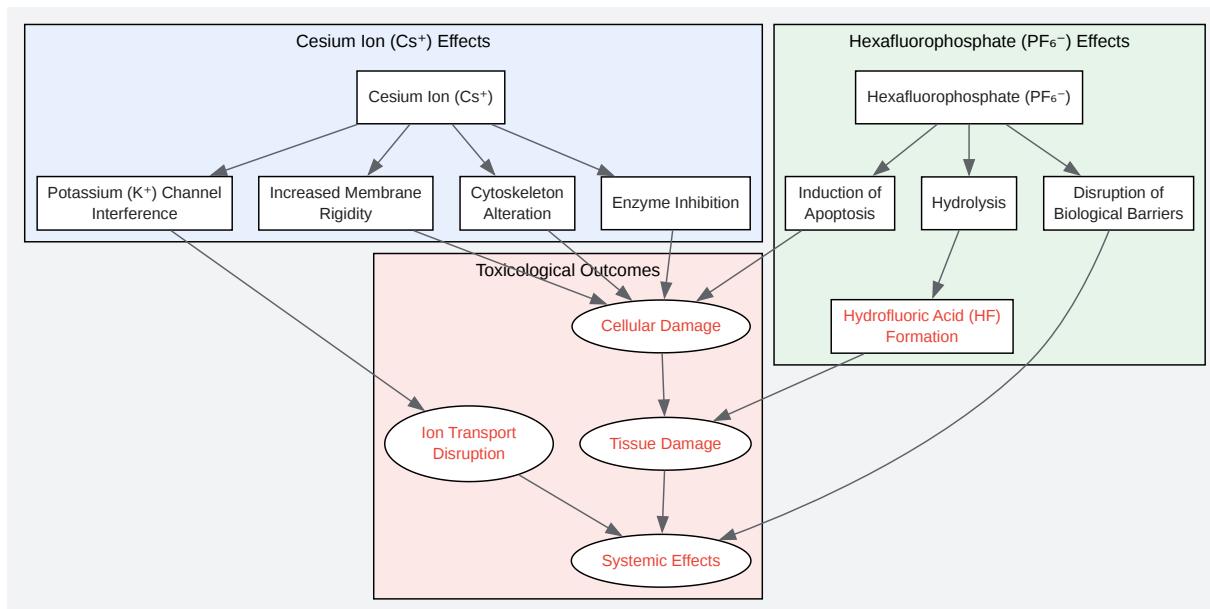
Due to its corrosive nature, strict adherence to safety protocols is mandatory when handling **cesium hexafluorophosphate**.

### Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles and a face shield.
- Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.
- Respiratory Protection: Use in a well-ventilated fume hood. If the potential for dust generation exists, a NIOSH-approved respirator with appropriate cartridges should be used.


### Handling Procedures:


- Always handle **cesium hexafluorophosphate** within a certified chemical fume hood.
- Avoid inhalation of dust.


- Prevent contact with skin and eyes.
- Keep away from incompatible materials such as strong acids and oxidizing agents.
- In case of a spill, do not use water. Use an inert absorbent material (e.g., sand or vermiculite), collect it in a sealed container, and dispose of it as hazardous waste.

## Visualizing Safety and Toxicology

To better understand the safety and toxicological aspects of **cesium hexafluorophosphate**, the following diagrams have been generated.







[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. gosset.ai [gosset.ai]
- 2. Caesium hexafluorophosphate |  $\text{CsF}_6\text{P}$  | CID 23674431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cesium hexafluorophosphate | 16893-41-7 [sigmaaldrich.com]
- 4. Cesium Hexafluorophosphate | CAS#:16893-41-7 | Chemsr [chemsrc.com]
- 5. Buy Cesium hexafluorophosphate (EVT-3177263) | 16893-41-7 [evitachem.com]
- 6. prochemonline.com [prochemonline.com]
- 7. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Cesium Hexafluorophosphate: A Comprehensive Technical Guide to its Material Safety]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3040189#cesium-hexafluorophosphate-material-safety-data-sheet>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)